molecular formula C10H10N2O3 B8807381 5-Cyano-6-isopropoxynicotinic acid

5-Cyano-6-isopropoxynicotinic acid

Cat. No. B8807381
M. Wt: 206.20 g/mol
InChI Key: VJNXIXYJXKCOIA-UHFFFAOYSA-N
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Patent
US08222245B2

Procedure details

1-Methylethyl 5-cyano-6-[(1-methylethyl)oxy]-3-pyridinecarboxylate (Preparation 93) (1.28 g, 5.15 mmol) in ethanol (20 ml) was treated with sodium hydroxide (5.15 ml, 10.30 mmol) and the mixture stirred at room temperature to give a homogeneous solution, until LC/MS showed no starting material. The mixture was concentrated to remove ethanol. The residue was diluted with water, then acidfied with 2M HCl to give a thick white precipitate. The solid was filtered off, washed with water and dried overnight in vacuo at 60° C., to give the title compound (1.07 g),
Name
1-Methylethyl 5-cyano-6-[(1-methylethyl)oxy]-3-pyridinecarboxylate
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([C:13]([O:15]C(C)C)=[O:14])[CH:6]=[N:7][C:8]=1[O:9][CH:10]([CH3:12])[CH3:11])#[N:2].[OH-].[Na+]>C(O)C>[C:1]([C:3]1[CH:4]=[C:5]([C:13]([OH:15])=[O:14])[CH:6]=[N:7][C:8]=1[O:9][CH:10]([CH3:12])[CH3:11])#[N:2] |f:1.2|

Inputs

Step One
Name
1-Methylethyl 5-cyano-6-[(1-methylethyl)oxy]-3-pyridinecarboxylate
Quantity
1.28 g
Type
reactant
Smiles
C(#N)C=1C=C(C=NC1OC(C)C)C(=O)OC(C)C
Name
Quantity
5.15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a homogeneous solution
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove ethanol
ADDITION
Type
ADDITION
Details
The residue was diluted with water
CUSTOM
Type
CUSTOM
Details
to give a thick white precipitate
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo at 60° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=NC1OC(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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